molecular formula C19H17N3O2S B11609007 (7Z)-7-(2-hydroxybenzylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(2-hydroxybenzylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11609007
M. Wt: 351.4 g/mol
InChI Key: MPWQEDHUQWFGNC-YVLHZVERSA-N
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Description

The compound (7Z)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic molecule featuring a thiazolo-triazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. The starting materials often include 2-hydroxybenzaldehyde and 4-methylphenylamine, which undergo condensation reactions to form the intermediate compounds. These intermediates are then cyclized under specific conditions to yield the final thiazolo-triazine structure. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-2H,3H,4H,6H,7H-[1,3,5]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(7Z)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-2H,3H,4H,6H,7H-[1,3,5]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (7Z)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-2H,3H,4H,6H,7H-[1,3,5]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

Uniqueness

(7Z)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-2H,3H,4H,6H,7H-[1,3,5]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: is unique due to its thiazolo-triazine core structure, which imparts specific chemical and biological properties not found in simpler compounds like dichloroaniline or Ringer’s lactate solution. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

(7Z)-7-[(2-hydroxyphenyl)methylidene]-3-(4-methylphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H17N3O2S/c1-13-6-8-15(9-7-13)21-11-20-19-22(12-21)18(24)17(25-19)10-14-4-2-3-5-16(14)23/h2-10,23H,11-12H2,1H3/b17-10-

InChI Key

MPWQEDHUQWFGNC-YVLHZVERSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=CC=C4O)/S3

Canonical SMILES

CC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=CC=C4O)S3

Origin of Product

United States

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